1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide
Description
This compound is a structurally complex molecule featuring a pyrrolidine-2-carboxamide core modified with a 5-chlorothiophen-2-yl sulfonyl group and a 4-(7-methoxybenzofuran-2-yl)thiazol-2-yl substituent. Its design integrates heterocyclic moieties known for their pharmacological relevance, including thiophene (sulfonated), benzofuran (methoxy-substituted), and thiazole rings. The sulfonyl group enhances electrophilicity, while the methoxybenzofuran-thiazole unit may influence solubility and binding affinity .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5S3/c1-29-15-6-2-4-12-10-16(30-19(12)15)13-11-31-21(23-13)24-20(26)14-5-3-9-25(14)33(27,28)18-8-7-17(22)32-18/h2,4,6-8,10-11,14H,3,5,9H2,1H3,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSKSKPHDRGUDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CCCN4S(=O)(=O)C5=CC=C(S5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic molecule with potential pharmacological applications. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
The molecular formula of the compound is . Its structure includes:
- A pyrrolidine ring, which is associated with various biological activities.
- A thiazole moiety that enhances its interaction with biological targets.
- A sulfonyl group that may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 365.86 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors for enzymes such as acetylcholinesterase and urease, which are critical in various physiological processes.
- Antitumor Effects : Some studies suggest that compounds bearing thiazole and pyrrolidine rings can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Sulfonamides are well-known for their antibacterial effects. For instance, compounds with similar thiophene and sulfonyl groups have demonstrated moderate to strong activity against bacterial strains like Salmonella typhi and Bacillus subtilis .
Case Studies
- Antitumor Activity : A study on pyrrolo[2,3-d]pyrimidine antifolates showed that similar compounds effectively inhibited the growth of folate receptor-expressing tumor cells by targeting nucleotide biosynthesis pathways . The dual inhibition of GARFTase and AICARFTase was noted as a significant mechanism.
- Enzyme Inhibition : In another investigation, synthesized compounds were assessed for their ability to inhibit acetylcholinesterase (AChE) and urease. The results indicated that certain derivatives exhibited strong inhibitory activity, with IC50 values significantly lower than standard controls .
Table 2: Summary of Biological Activities
Scientific Research Applications
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against various strains, including:
- Salmonella typhi
- Bacillus subtilis
The presence of the sulfonamide group is crucial for its interaction with bacterial cell walls or enzymes essential for bacterial survival.
Enzyme Inhibition
The compound has shown promising results as an inhibitor of key enzymes, particularly:
- Acetylcholinesterase : Important for treating neurodegenerative diseases such as Alzheimer's.
- Urease : Beneficial in treating infections caused by urease-producing bacteria.
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Its structural features have been explored for their effects on various cancer cell lines, indicating a potential role in cancer chemotherapy.
Antibacterial Screening
A study synthesized several compounds based on the pyrrolidine framework and evaluated their antibacterial activity against multiple strains. The most active derivatives demonstrated IC50 values comparable to established antibiotics.
Enzyme Binding Studies
In silico docking studies have been conducted to assess the binding affinity of these compounds to target enzymes. Results indicated favorable interactions with acetylcholinesterase and urease, supporting their potential as therapeutic agents.
Summary of Findings
The following table summarizes key findings from various studies related to the applications of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared moieties (e.g., thiazole, pyrrolidine, or sulfonamide groups). Below is a comparative analysis of key derivatives, leveraging methodologies from the evidence and hypothetical extrapolation:
Substituent-Driven Electronic and Steric Effects
Compound 74 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide):
- Replaces the 5-chlorothiophen-2-yl sulfonyl group with a benzo[d][1,3]dioxol-5-yl cyclopropane-carboxamide.
- The benzo[d][1,3]dioxol group introduces electron-donating effects, contrasting with the electron-withdrawing sulfonyl group in the target compound. This substitution likely reduces electrophilicity but improves metabolic stability .
- The thiazole ring retains a 4-aryl substitution, similar to the target compound’s 7-methoxybenzofuran-thiazole unit, suggesting conserved π-π stacking or hydrophobic interactions.
- 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide: Shares a pyrrolidine-carboxamide backbone but replaces the sulfonyl-thiophene with a 4-fluorophenyl group. The fluorophenyl group enhances lipophilicity and may alter binding kinetics compared to the polar sulfonyl group in the target compound. The 1,3,4-thiadiazole ring (vs.
NMR-Based Structural Insights
As demonstrated in , comparative NMR analysis of regions A (positions 39–44) and B (positions 29–36) can reveal substituent-induced electronic perturbations:
- Target Compound vs. Rapa-like Analogs :
- The 7-methoxybenzofuran-thiazole unit in the target compound would likely cause upfield/downfield shifts in regions A/B compared to simpler aryl-thiazole systems (e.g., compound 74).
- The 5-chlorothiophen-2-yl sulfonyl group may deshield adjacent protons due to its electron-withdrawing nature, contrasting with electron-donating groups in analogs .
Computational Analysis Using Multiwfn
Hypothetical wavefunction analysis (via Multiwfn) could quantify electronic differences:
- Electrostatic Potential (ESP) Maps: The sulfonyl group in the target compound would exhibit a strong negative ESP, enhancing interactions with cationic residues.
- Bond Order Analysis: The thiophene-sulfonyl linkage may show reduced bond order compared to non-sulfonated thiophenes, indicating greater lability .
Table 1: Key Structural and Electronic Comparisons
| Compound | Core Structure | Key Substituents | Electronic Features | Potential Pharmacological Impact |
|---|---|---|---|---|
| Target Compound | Pyrrolidine-2-carboxamide | 5-Chlorothiophen-2-yl sulfonyl, 7-Methoxybenzofuran-thiazole | High electrophilicity (sulfonyl), Moderate lipophilicity (benzofuran) | Enhanced enzyme inhibition, moderate CNS penetration |
| Compound 74 | Cyclopropane-1-carboxamide | Benzo[d][1,3]dioxol, 4-Methoxyphenyl-thiazole | Electron-donating (dioxol), High aromaticity | Improved metabolic stability, reduced toxicity |
| 1-(4-Fluorophenyl)-...-carboxamide | Pyrrolidine-5-oxo-carboxamide | 4-Fluorophenyl, 5-Isopropyl-1,3,4-thiadiazole | High lipophilicity (fluorophenyl), H-bond capacity (thiadiazole) | Increased membrane permeability, kinase inhibition |
Research Implications and Limitations
While direct experimental data for the target compound are absent in the evidence, structural parallels suggest:
- Activity : The sulfonyl group may confer protease or kinase inhibitory activity, akin to sulfonamide-based drugs.
Further studies should prioritize NMR profiling (as in ) and Multiwfn-driven computational modeling () to validate these hypotheses.
Q & A
Q. What are the standard synthetic pathways and key optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Sulfonylation : Introducing the 5-chlorothiophene-2-sulfonyl group to the pyrrolidine ring under anhydrous conditions (e.g., using DCM as a solvent and triethylamine as a base) .
- Carboxamide Coupling : Activating the pyrrolidine-2-carboxylic acid with coupling agents like HATU or EDC/HOBt, followed by reaction with the 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine intermediate .
- Critical Optimization : Temperature control (0–5°C for sulfonylation, room temperature for coupling) and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >90% purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and resolving structural ambiguities?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm the connectivity of the pyrrolidine, thiophene, and benzofuran-thiazole moieties. H-H COSY and NOESY help resolve stereochemical ambiguities .
- Mass Spectrometry (HRMS) : High-resolution ESI-MS to verify the molecular ion peak ([M+H]) and fragmentation patterns .
- HPLC-PDA : Purity assessment using a C18 column with UV detection at 254 nm, ensuring <5% impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different experimental models?
Discrepancies (e.g., varying IC values in enzyme vs. cell-based assays) can be addressed by:
- Standardized Assay Conditions : Control variables like ATP concentration (10 µM for kinase assays) and cell passage number .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid metabolism in cell models reduces observed activity .
- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Q. What computational approaches are used to model the compound’s binding interactions and predict structure-activity relationships (SAR)?
Advanced methods include:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets like kinase domains (e.g., PDB 3PU, a benzofuran-containing protein) .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of the sulfonyl-pyrrolidine moiety in hydrophobic pockets .
- QSAR Modeling : Utilize descriptors like LogP, polar surface area, and H-bond acceptors to correlate structural features (e.g., 7-methoxybenzofuran) with activity trends .
Q. What strategies mitigate synthetic challenges such as low yields or undesired byproducts during sulfonylation and coupling steps?
Solutions include:
- Protecting Group Chemistry : Temporarily block reactive sites (e.g., Boc-protection of the pyrrolidine nitrogen) to prevent sulfonylation at incorrect positions .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 100°C vs. 12 hrs conventional heating) to minimize decomposition .
- Byproduct Trapping : Add molecular sieves or scavenger resins to absorb excess reagents like sulfonyl chlorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
